![molecular formula C13H14O5 B1326087 Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate CAS No. 951889-25-1](/img/structure/B1326087.png)
Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various methods such as the Knoevenagel condensation reaction, which is used to synthesize ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . Another method includes the bakers' yeast reduction to produce ethyl (R)-3-hydroxy-4-phenylthiobutanoate . Additionally, the reaction of ethyl 4-bromo-3-oxobutanoate with benz
Applications De Recherche Scientifique
Synthesis and Characterization
- Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate is involved in the synthesis of novel compounds through various chemical reactions, including cyclocondensation and Knoevenagel condensation. These processes are used to create compounds with potential applications in pharmaceuticals and materials science (S. Naveen et al., 2021).
Application in Organic Chemistry
- This compound serves as a crucial starting material or intermediate in organic synthesis. It's used to create diverse chemical structures such as pyrazoles and pyran derivatives, showcasing its versatility in synthetic chemistry (Tetsuzo Kato & H. Kimura, 1979).
Role in Antimicrobial and Antioxidant Research
- Certain derivatives synthesized from Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate exhibit antimicrobial and antioxidant properties, making them candidates for further investigation in medical and pharmaceutical research (A. Manzocchi et al., 1987).
Photoreactions and Photochemistry
- The compound is involved in photoreactions, such as photocyclization via remote hydrogen migration. These reactions are significant in the study of chemical behavior under light exposure and have implications in the development of light-sensitive materials (T. Hasegawa et al., 1990).
Catalysis and Green Chemistry
- Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate is used in boric acid-catalyzed multi-component reactions. This highlights its role in facilitating environmentally friendly and efficient chemical processes (H. Kiyani & F. Ghorbani, 2015).
Biological Activities
- The compound's derivatives have been studied for their growth-regulating activity on plants. This research contributes to the understanding of plant physiology and the development of agricultural chemicals (S. Stanchev et al., 2010).
Enzyme-Catalyzed Asymmetric Reduction
- In biocatalysis, the compound is used for enzyme-catalyzed asymmetric reduction, which is important in the production of chiral molecules for pharmaceuticals (S. Shimizu et al., 1990).
Propriétés
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-2-16-13(15)6-4-10(14)9-3-5-11-12(7-9)18-8-17-11/h3,5,7H,2,4,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGZVFGRXNSGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274098 |
Source


|
| Record name | Ethyl γ-oxo-1,3-benzodioxole-5-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate | |
CAS RN |
951889-25-1 |
Source


|
| Record name | Ethyl γ-oxo-1,3-benzodioxole-5-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl γ-oxo-1,3-benzodioxole-5-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

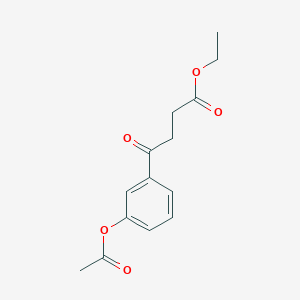
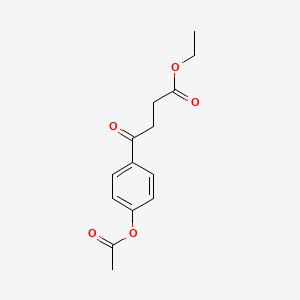
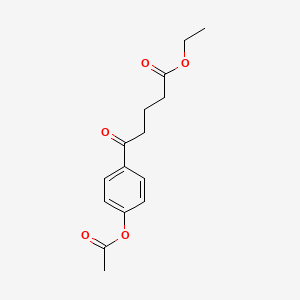
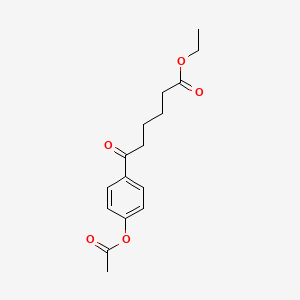
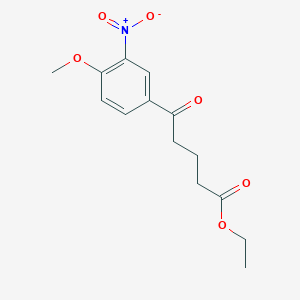
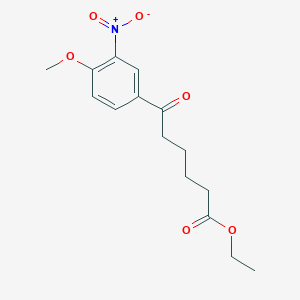
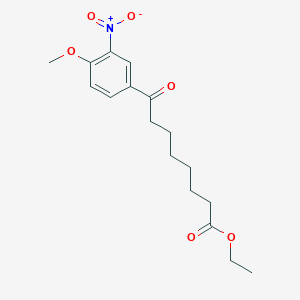
![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)
![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)
![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)
![Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326023.png)
![Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326024.png)
![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)
![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)